methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

Catalog No.
S6429549
CAS No.
M.F
C18H19NO6
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]be...

Product Name

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-11(6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

FSFQOZPFDYDGRE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

The exact mass of the compound methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is 345.12123733 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is an organic compound characterized by the molecular formula C18H19NO6C_{18}H_{19}NO_{6} and a molecular weight of approximately 345.3 g/mol. This compound features a complex structure comprising multiple functional groups, including methoxy, benzoylamino, and ester moieties. It is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.

Types of Reactions:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The benzoylamino group can be reduced to yield the corresponding amine.
  • Substitution: Methoxy groups may be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products:

  • From oxidation, it can yield 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoic acid.
  • Reduction leads to 4,5-dimethoxy-2-[(4-methoxyphenyl)amino]benzoate.
  • Substitution reactions can produce various derivatives depending on the reagents used.

Research indicates that methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate may possess several biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects.

The synthesis of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate typically involves the following steps:

  • Condensation Reaction: The primary method includes the condensation of 4-methoxybenzoic acid with 4,5-dimethoxy-2-aminobenzoic acid.
  • Coupling Agent: Dicyclohexylcarbodiimide is often used as a coupling agent alongside a catalyst like 4-dimethylaminopyridine.
  • Solvent: The reaction is generally conducted in an organic solvent such as dichloromethane at room temperature.

In industrial settings, the production may employ automated reactors and continuous flow systems to enhance efficiency and yield while optimizing reaction conditions for high purity.

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate finds applications across various fields:

  • Chemistry: Serves as a precursor in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects in treating various diseases.
  • Medicine: Studied for its biological activities that may contribute to drug development.
  • Industry: Utilized in developing new materials and chemical processes.

The interaction studies of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate focus on its binding affinity to specific molecular targets. These studies help elucidate its mechanism of action and potential therapeutic applications by identifying the pathways and targets involved in its biological effects.

Several compounds share structural similarities with methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate:

Compound NameStructural Features
Methyl 2-amino-4,5-dimethoxybenzoateSimilar methoxy substitution pattern
4-Methyl-2,5-dimethoxyamphetamineDifferent core structure but similar methoxy groups
Methyl 4,5-dimethoxy-2-nitrobenzoateContains nitro group instead of benzoylamino

Uniqueness:
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of methoxy and benzoylamino groups. This distinct structural arrangement confers unique chemical and biological properties that make it particularly valuable for specialized research applications and potential therapeutic uses.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.12123733 g/mol

Monoisotopic Mass

345.12123733 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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